3-Amino-5-hydroxypyridine dihydrochloride
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Overview
Description
3-Amino-5-hydroxypyridine dihydrochloride is an organic compound with the molecular formula C5H8Cl2N2O. It is a derivative of pyridine, characterized by the presence of both amino and hydroxyl functional groups on the pyridine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-hydroxypyridine dihydrochloride typically involves the reaction of 3,5-dibromopyridine with ammonia and subsequent hydrolysis. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3-Amino-5-hydroxypyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxypyridine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
- 3-Amino-4-hydroxypyridine
- 3-Amino-6-hydroxypyridine
- 2-Amino-5-hydroxypyridine
Comparison: 3-Amino-5-hydroxypyridine dihydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds. For example, 3-Amino-4-hydroxypyridine has the hydroxyl group in a different position, which can lead to different chemical properties and reactivity.
Biological Activity
3-Amino-5-hydroxypyridine dihydrochloride (AHPC) is a compound that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, applications in scientific research, and relevant case studies, supported by data tables and findings from various studies.
This compound is a pyridine derivative characterized by the presence of amino and hydroxyl functional groups. These groups facilitate interactions with biological molecules through hydrogen bonding, influencing enzyme activity and metabolic pathways. The compound's unique positioning of functional groups differentiates it from similar compounds, such as 3-Amino-4-hydroxypyridine and 3-Amino-6-hydroxypyridine, which exhibit distinct chemical properties and reactivity profiles.
Biological Activities
The biological activities of AHPC can be categorized into several key areas:
- Enzyme Interactions : AHPC has been shown to interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its role in metabolic pathways.
- Pharmacological Applications : Research indicates that AHPC may serve as a scaffold for developing new therapeutic agents, particularly in the treatment of neurodegenerative diseases and metabolic disorders .
- Toxicological Studies : Safety assessments have been conducted to evaluate the compound's toxicity profile. In animal studies, doses of up to 30 mg/kg body weight/day demonstrated no observed adverse effects, indicating a relatively safe profile at lower concentrations .
Table 1: Summary of Key Studies on this compound
Applications in Scientific Research
AHPC is utilized in various domains of scientific research:
- Organic Synthesis : It serves as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
- Biochemical Studies : Researchers employ AHPC to investigate enzyme interactions and metabolic pathways, providing insights into its potential therapeutic uses.
- Industrial Applications : Beyond biological research, AHPC is also used in the production of dyes and specialty chemicals, showcasing its versatility.
Properties
IUPAC Name |
5-aminopyridin-3-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.2ClH/c6-4-1-5(8)3-7-2-4;;/h1-3,8H,6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZYBAZQRMSDHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628571 |
Source
|
Record name | 5-Aminopyridin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-39-7 |
Source
|
Record name | 5-Aminopyridin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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